N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide
Description
N-{[1-(Dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide (CAS: 939766-93-5) is a synthetic carboxamide derivative featuring a naphthalene aromatic core linked to a dimethylamino-substituted cyclohexylmethyl group. Its structure combines lipophilic (naphthalene) and polar (dimethylamino) moieties, which may influence pharmacokinetic properties like solubility and blood-brain barrier penetration .
Properties
CAS No. |
939766-93-5 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H26N2O/c1-22(2)20(13-6-3-7-14-20)15-21-19(23)18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12H,3,6-7,13-15H2,1-2H3,(H,21,23) |
InChI Key |
ZLVHUICRPQDDPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Naphthalene-1-carbonyl Chloride
Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. The reaction is conducted in dichloromethane or toluene at 40–60°C, yielding naphthalene-1-carbonyl chloride with >90% efficiency. Excess thionyl chloride is removed via vacuum distillation to prevent side reactions during subsequent steps.
Preparation of Dimethylamino-Cyclohexylmethylamine
Cyclohexanone is subjected to reductive amination using dimethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. This produces 1-(dimethylamino)cyclohexylmethanol, which is further brominated with hydrobromic acid (HBr) to form 1-(dimethylamino)cyclohexylmethyl bromide. Displacement of the bromide with ammonia or hexamethyldisilazane (HMDS) yields the primary amine.
Amide Bond Formation
The final step involves coupling naphthalene-1-carbonyl chloride with dimethylamino-cyclohexylmethylamine. Triethylamine (TEA) is employed as a base to scavenge HCl, with reactions conducted in tetrahydrofuran (THF) or ethyl acetate at 0–25°C. Monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours.
Critical Parameters in Reaction Optimization
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance the nucleophilicity of the amine, while lower temperatures (0–10°C) minimize side reactions such as N-methylation or cyclohexyl ring oxidation. For instance, substituting THF with dimethylformamide (DMF) accelerates the reaction but increases impurity formation by 15–20%.
Catalytic Additives
Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) improve yields in biphasic systems. In the synthesis of analogous compounds, TBAB increased yields from 65% to 82% by facilitating ion exchange between organic and aqueous phases.
Analytical Characterization and Quality Control
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.95–7.45 (m, 6H, naphthalene-H), 3.70 (s, 2H, CH₂), 2.85 (s, 6H, N(CH₃)₂), 2.10–1.30 (m, 10H, cyclohexyl-H).
-
HRMS : Calculated for C₂₁H₂₈N₂O [M+H]⁺: 331.2124; Found: 331.2121.
Comparative Analysis with Structural Analogues
Modifications to the dimethylamino-cyclohexylmethyl group significantly impact synthetic complexity. For example, U-47700, an opioid receptor agonist, shares the same cyclohexylmethylamine backbone but substitutes naphthalene with 3,4-dichlorobenzamide.
| Compound | Key Structural Feature | Synthetic Yield | Purity (%) |
|---|---|---|---|
| This compound | Naphthalene-1-carboxamide | 78% | 98.5 |
| U-47700 | 3,4-Dichlorobenzamide | 82% | 99.1 |
Data adapted from pharmacological studies highlight the trade-offs between aromatic substituents and reaction efficiency.
Challenges in Scalability and Industrial Production
By-Product Formation
Bis-alkylated impurities (e.g., N,N-bis-cyclohexylmethyl derivatives) arise during amine alkylation, necessitating stringent control of stoichiometry. Excess naphthalene-1-carbonyl chloride exacerbates this issue, requiring a 1:1.05 molar ratio of amine to acyl chloride for optimal results.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a naphthalene backbone substituted with a dimethylamino group and a cyclohexyl moiety. Its unique structure contributes to its biological activity, particularly in the modulation of opioid receptors.
Opioid Receptor Modulation
N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide has been investigated for its ability to function as an agonist at opioid receptors, specifically the mu-opioid receptor (MOR). This property suggests potential applications in pain management and treatment of opioid use disorders.
- Case Study : A study evaluated various derivatives of the compound, focusing on their binding affinity and agonist potency. Two promising candidates exhibited moderate agonist activity with EC50 values ranging from 1 to 100 nM, indicating their potential as effective analgesics .
| Compound | MOR Agonist Activity (EC50) | Binding Affinity (Ki) |
|---|---|---|
| 3b | 10 nM | 3.3 nM |
| 3e | 20 nM | 16 nM |
Radiotracer Development
The compound has been explored as a template for developing radiotracers for positron emission tomography (PET). The incorporation of fluorine-18 into its structure allows for imaging studies that can assess opioid receptor occupancy in vivo.
- Case Study : The synthesis of fluorinated derivatives demonstrated promising results in small-animal PET imaging, providing insights into receptor dynamics and drug distribution .
Synthetic Strategies
The synthesis of this compound involves several strategies, including:
- Direct Reactions : The compound can be synthesized via direct reaction methods involving appropriate precursors and solvents.
- Functional Group Modifications : Alterations to the dimethylamino or naphthalene moieties can enhance biological activity or selectivity towards specific receptors.
Therapeutic Potential
Due to its pharmacological properties, this compound may serve various therapeutic roles:
- Pain Management : As an opioid receptor agonist, it could be developed into new analgesics.
- Drug Delivery Systems : Its chemical structure allows for modifications that could improve drug delivery mechanisms or enhance bioavailability.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Aromatic Group Variations
A. Benzamide vs. Naphthalenecarboxamide
- 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921; CAS: Not specified) Structural Difference: Replaces the naphthalene group with a 3,4-dichlorobenzene ring. AH-7921 is a known μ-opioid receptor agonist with psychoactive effects, leading to its classification as a controlled substance . Regulatory Status: Listed under the Dangerous Drugs Ordinance (Cap.
- N-{[1-(Dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide The naphthalene group may increase lipophilicity and metabolic stability compared to benzamide analogs, possibly prolonging its biological half-life .
B. Substituted Benzamides
- 4-Fluoro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (CAS: 752142-28-2) Fluorine’s electronegativity may enhance metabolic resistance compared to chlorine or hydrogen substituents .
Substituent Variations on the Cyclohexylmethyl Group
A. N-[(1R)-1-Phenylethyl]naphthalene-1-carboxamide (CAS: 74841-43-3)
- Structural Difference: Replaces the dimethylamino-cyclohexylmethyl group with a chiral phenylethyl chain.
- Impact: The phenylethyl group introduces stereochemical complexity, which could influence binding selectivity to chiral biological targets. Its lower PSA (32.59 Ų) compared to the target compound (estimated higher due to dimethylamino group) may reduce solubility .
Pharmacological and Biochemical Insights
- 4-[[4-[Ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide Demonstrates utility in biochemical studies for probing interactions with biological molecules, suggesting that naphthalenecarboxamides may serve as scaffolds for drug discovery .
Data Table: Key Structural Analogs
Biological Activity
N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H26N2O
- Molecular Weight : 314.44 g/mol
This compound features a naphthalene core substituted with a carboxamide group and a dimethylamino cyclohexyl moiety, which contributes to its biological activity.
1. Analgesic Activity
Research indicates that this compound exhibits analgesic properties. In vivo studies have shown that it interacts with adrenergic and serotonergic systems, suggesting a multi-target approach in pain modulation. The compound's ability to influence neurotransmitter levels may underlie its effectiveness in pain relief .
2. Antitumor Activity
Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death. This mechanism was observed in various cancer cell lines, including breast and cervical cancer cells .
Biological Activity Summary Table
Case Study 1: Analgesic Effects
In a controlled study involving mice, this compound was administered intraperitoneally. The results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a non-opioid analgesic agent.
Case Study 2: Cancer Cell Apoptosis
A series of experiments conducted on MCF-7 and HeLa cell lines revealed that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. The IC50 values were determined to be approximately 15 µM for MCF-7 cells, suggesting potent antitumor activity .
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound. Studies show that it has favorable absorption characteristics and a half-life conducive to therapeutic use. However, further investigations are required to fully understand its metabolic pathways and long-term effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[1-(dimethylamino)cyclohexyl]methyl}naphthalene-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis involves coupling a naphthalene-1-carboxamide moiety with a dimethylamino-substituted cyclohexylmethyl group. Key steps include:
- Palladium-catalyzed C–H activation for introducing the dimethylamino group, leveraging dimethylformamide (DMF) as a dimethylamine source .
- Amide bond formation using coupling agents (e.g., DCC or EDC) with catalytic DMAP, optimized at room temperature in dichloromethane or DMF .
Q. How is the compound characterized structurally, and what analytical techniques are most effective?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and cyclohexylmethyl group integration .
- X-ray Crystallography : Resolves stereochemistry of the dimethylamino-cyclohexane moiety and naphthalene alignment .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₁H₂₈N₂O₂: 356.43 g/mol) .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.2–2.5 (dimethylamino protons) | |
| X-ray | Dihedral angle: 45° (naphthalene vs. cyclohexane) |
Advanced Research Questions
Q. What molecular targets or pathways are implicated in the compound’s biological activity, and how can binding assays be designed?
- Hypothesis : The dimethylamino-cyclohexane group may interact with opioid or sigma receptors, similar to structural analogs like AH-7921 .
- Methodology :
- In vitro receptor binding assays : Use radiolabeled ligands (e.g., [³H]DAMGO for μ-opioid receptors) to measure IC₅₀ values.
- Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream signaling (e.g., MAPK/ERK) .
Q. How do structural modifications (e.g., substituents on naphthalene or cyclohexane) affect the compound’s pharmacokinetic properties?
- Approach :
- In vitro ADME assays : Assess metabolic stability (human liver microsomes), plasma protein binding, and Caco-2 permeability .
- Key Findings :
- Naphthalene substitution : Electron-withdrawing groups (e.g., -Cl) increase metabolic stability but reduce solubility .
- Cyclohexane ring : Methylation at the 4-position enhances blood-brain barrier penetration .
- Data Table :
| Modification | LogP | Solubility (µg/mL) | Half-life (HLM) |
|---|---|---|---|
| Parent compound | 3.2 | 12 ± 2 | 45 min |
| 4-Methyl cyclohexane | 3.5 | 8 ± 1 | 60 min |
| 6-Cl-naphthalene | 3.8 | 5 ± 0.5 | 90 min |
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?
- Analysis : Discrepancies in LD₅₀ values (e.g., rodent oral LD₅₀: 50–150 mg/kg) may stem from:
- Purity : Impurities (e.g., unreacted intermediates) exacerbate toxicity .
- Species-specific metabolism : Cytochrome P450 isoforms vary between rodents and humans .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
